molecular formula C5H8N2O2S2 B2723222 5,5-Dioxo-hexahydro-5lambda*6*-thieno[3,4-d]thiazol-2-ylideneamine CAS No. 300716-76-1

5,5-Dioxo-hexahydro-5lambda*6*-thieno[3,4-d]thiazol-2-ylideneamine

Cat. No.: B2723222
CAS No.: 300716-76-1
M. Wt: 192.25
InChI Key: XIMHBDOHPATAIR-UHFFFAOYSA-N
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Description

Tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound that features a thiazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dioxo-hexahydro-5lambda*6*-thieno[3,4-d]thiazol-2-ylideneamine typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazolium salt, which undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines

Scientific Research Applications

Tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dioxo-hexahydro-5lambda*6*-thieno[3,4-d]thiazol-2-ylideneamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is unique due to its fused thiazole-thiophene ring system and the presence of both imine and dioxide functionalities

Properties

IUPAC Name

5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c6-5-7-3-1-11(8,9)2-4(3)10-5/h3-4H,1-2H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMHBDOHPATAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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